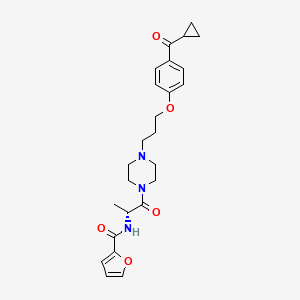

A-317920

Description

Properties

CAS No. |

360551-59-3 |

|---|---|

Molecular Formula |

C25H31N3O5 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C25H31N3O5/c1-18(26-24(30)22-4-2-16-33-22)25(31)28-14-12-27(13-15-28)11-3-17-32-21-9-7-20(8-10-21)23(29)19-5-6-19/h2,4,7-10,16,18-19H,3,5-6,11-15,17H2,1H3,(H,26,30)/t18-/m1/s1 |

InChI Key |

RTRADBQSZJIRMT-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |

Appearance |

Solid powder |

Other CAS No. |

360551-59-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1R)-N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide A 317920 A-317920 A317920 N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide |

Origin of Product |

United States |

Foundational & Exploratory

A-317920: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Antagonist

For Immediate Distribution

This technical guide provides an in-depth overview of the mechanism of action of A-317920, a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of H3R antagonists and their potential therapeutic applications. A-317920 has been shown to enhance neurotransmitter release, a characteristic of H3R antagonists that are under investigation for a variety of neurological and cognitive disorders.[1]

Core Mechanism of Action: Antagonism and Inverse Agonism at the Histamine H3 Receptor

A-317920 exerts its pharmacological effects primarily by acting as a competitive antagonist and an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] As an inhibitory autoreceptor on histaminergic neurons, its activation by histamine suppresses the synthesis and release of histamine.[2] The H3 receptor also functions as a heteroreceptor on other, non-histaminergic neurons, where it modulates the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[2]

By blocking the binding of endogenous histamine to the H3 receptor, A-317920 disinhibits these neurons, leading to an increased release of histamine and other neurotransmitters. This enhancement of neurotransmitter release is believed to be the primary mechanism underlying the potential cognitive-enhancing and wake-promoting effects of H3R antagonists.[3][4]

Furthermore, the H3 receptor exhibits constitutive activity, meaning it can signal without being bound by an agonist.[5] A-317920 has been shown to act as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor.[1]

Quantitative Pharmacological Data

The potency and selectivity of A-317920 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Binding Affinity of A-317920 | |

| Receptor | pKi |

| Rat Histamine H3 Receptor | 9.2 |

| Human Histamine H3 Receptor | 7.0 |

| pKi is the negative logarithm of the inhibition constant (Ki). |

| Functional Antagonist Activity of A-317920 | ||

| Assay | Species | pKb / pA2 |

| cAMP Formation Assay | Rat | 9.1 (pKb) |

| cAMP Formation Assay | Human | 6.3 (pKb) |

| Calcium Mobilization Assay | Human | 7.3 (pKb) |

| [3H]Histamine Release Assay | Rat | 9.3 (pKb) |

| Guinea Pig Ileum Contraction | Guinea Pig | 8.3 (pA2) |

| pKb is the negative logarithm of the antagonist dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |

| Inverse Agonist Activity of A-317920 | |

| Assay | pEC50 |

| [35S]GTPγS Binding Assay (Human H3R) | 7.0 |

| pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible effect. |

Signaling Pathways Modulated by A-317920

The histamine H3 receptor is coupled to the Gi/o family of G proteins.[5] As an antagonist and inverse agonist, A-317920 influences the downstream signaling cascades that are normally modulated by H3R activation.

// Nodes A317920 [label="A-317920", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT_pathway [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A317920 -> H3R [label=" Antagonizes/\nInverse Agonizes", color="#EA4335", fontcolor="#202124", style=bold, arrowhead=tee]; H3R -> G_protein [label="Activates", color="#4285F4", fontcolor="#202124"]; G_protein -> AC [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee]; AC -> cAMP [label="Produces", color="#34A853", fontcolor="#202124"]; cAMP -> PKA [label="Activates", color="#5F6368", fontcolor="#202124"]; H3R -> Neurotransmitter_Release [label="Inhibits", color="#4285F4", fontcolor="#202124", arrowhead=tee]; H3R -> MAPK_pathway [label="Modulates", color="#4285F4", fontcolor="#202124"]; H3R -> PI3K_AKT_pathway [label="Modulates", color="#4285F4", fontcolor="#202124"];

// Invisible edges for layout edge [style=invis]; A317920 -> G_protein; G_protein -> cAMP; } enddot Figure 1. A-317920's effect on the H3R signaling pathway.

As depicted in Figure 1, the primary signaling pathway affected by H3R activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing this receptor, A-317920 prevents this inhibition, thereby maintaining or increasing cAMP levels. This, in turn, can influence the activity of cAMP-dependent protein kinase A (PKA) and downstream cellular processes.

Other signaling pathways reported to be modulated by H3R activation include the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways.[5][6] The precise mechanisms by which A-317920 affects these pathways are a consequence of its antagonism of the H3 receptor.

Experimental Protocols

The pharmacological profile of A-317920 was established through a series of in vitro experiments. Below are summaries of the key methodologies.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of A-317920 for the histamine H3 receptor.

-

Methodology:

-

Cell membranes expressing either rat or human recombinant H3 receptors were prepared.

-

Membranes were incubated with a radiolabeled H3 receptor ligand (e.g., [3H]R-α-methylhistamine) and varying concentrations of A-317920.

-

Following incubation, the bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

The concentration of A-317920 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to a Ki value using the Cheng-Prusoff equation.[1]

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_membranes [label="Prepare H3R-expressing\ncell membranes", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate membranes with\n[3H]R-α-methylhistamine\nand A-317920", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Separate bound and free\nradioligand via filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify bound radioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate IC50 and Ki", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_membranes; prepare_membranes -> incubate; incubate -> filter; filter -> quantify; quantify -> calculate; calculate -> end; } enddot Figure 2. Workflow for the radioligand binding assay.

Functional Assays: cAMP Formation

-

Objective: To assess the functional antagonist activity of A-317920 by measuring its ability to reverse agonist-induced inhibition of cAMP production.

-

Methodology:

-

Cells expressing H3 receptors were cultured.

-

The adenylyl cyclase was stimulated with forskolin to induce cAMP production.

-

Cells were then treated with an H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of varying concentrations of A-317920.

-

The intracellular concentration of cAMP was measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA).

-

The ability of A-317920 to reverse the agonist-induced inhibition of cAMP formation was quantified to determine its pKb value.[1]

-

[3H]Histamine Release from Synaptosomes

-

Objective: To evaluate the antagonist activity of A-317920 on native H3 autoreceptors.

-

Methodology:

-

Synaptosomes (isolated nerve terminals) were prepared from rat brain cortical tissue.

-

Synaptosomes were loaded with [3H]histamine.

-

The release of [3H]histamine was stimulated by depolarization with a high concentration of potassium chloride (KCl).

-

The inhibitory effect of histamine on this release was measured in the presence and absence of varying concentrations of A-317920.

-

The antagonist potency (pKb) of A-317920 was determined from its ability to block the histamine-mediated inhibition of [3H]histamine release.[1]

-

Conclusion

A-317920 is a well-characterized, potent, and selective non-imidazole histamine H3 receptor antagonist and inverse agonist. Its mechanism of action involves the blockade of H3 receptor-mediated inhibition of neurotransmitter release and the reduction of the receptor's constitutive activity. This leads to an enhanced release of histamine and other key neurotransmitters in the brain. The quantitative data from in vitro pharmacological studies provide a solid basis for its further investigation as a potential therapeutic agent for cognitive and neurological disorders.

References

- 1. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and A-317920: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and A-317920: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A-317920: A Technical Guide to a Potent and Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-317920, a non-imidazole histamine H3 receptor (H3R) antagonist. The document consolidates key in vitro and in vivo data, details experimental methodologies for cited studies, and presents critical signaling pathways and experimental workflows through standardized diagrams. This guide is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the histaminergic system.

Core Compound Profile

A-317920, with the chemical name N-((1R)-2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxo-ethyl)-2-furamide, is a potent and selective antagonist of the histamine H3 receptor.[1] It belongs to a series of piperazine amides developed as alternatives to imidazole-containing H3R antagonists, aiming for improved selectivity and tolerability.[2] The primary mechanism of action of A-317920 is the blockade of presynaptic H3 autoreceptors, which leads to an increase in the synthesis and release of histamine in the brain.[3] This enhanced histaminergic neurotransmission is associated with procognitive and wake-promoting effects.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional antagonist activities of A-317920 at rat and human histamine H3 receptors, as well as its in vivo efficacy in rodent models of cognition.

Table 1: In Vitro Binding Affinity of A-317920 at Histamine H3 Receptors

| Species | Receptor Type | pKi | Selective Affinity (rat vs. human) | Reference |

| Rat | Full-length recombinant H3R | 9.2 | >130-fold | [1][2] |

| Human | Full-length recombinant H3R | 7.0 | - | [1][2] |

Table 2: In Vitro Functional Antagonist Activity of A-317920

| Assay | Species/System | Parameter | Value | Reference |

| Forskolin-stimulated cAMP formation | Rat H3R | pKb | 9.1 | [1][2] |

| Forskolin-stimulated cAMP formation | Human H3R | pKb | 6.3 | [1][2] |

| [³H]Histamine release from cortical synaptosomes | Rat | pKb | 9.3 | [1][2] |

| Electric field-stimulated guinea pig ileum contraction | Guinea Pig | pA2 | 8.3 | [1][2] |

| Calcium mobilization (Gαqi5 co-expression) | Human H3R | pKb | 7.3 | [2] |

| Basal [³⁵S]GTPγS binding (Inverse Agonist Activity) | Human H3R | pEC50 | 7.0 | [2] |

Table 3: In Vivo Procognitive Effects of A-317920

| Animal Model | Test | Effective Dose (mg/kg) | Effect | Reference |

| Rat Pups (Spontaneously Hypertensive) | Five-trial inhibitory avoidance | 3 | Improved cognitive performance | [4] |

| Adult Rat | Social memory | 1, 3 | Significantly enhanced social memory | [4] |

| Rat | (R)-alpha-methylhistamine-induced dipsogenia | 0.45 | Attenuation of H3R agonist response | [4] |

Signaling Pathways and Mechanisms of Action

Histamine H3 receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.[5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] As an antagonist, A-317920 blocks the binding of endogenous histamine to H3 autoreceptors, thereby disinhibiting histamine release.[3] This increased synaptic histamine can then act on other histamine receptors (H1 and H2) to modulate the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for arousal and cognitive functions.[3][5]

Histamine H3 receptor signaling pathway and the antagonistic action of A-317920.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific context of A-317920 evaluation.

In Vitro Assays

1. Radioligand Binding Assay for Histamine H3 Receptor

-

Objective: To determine the binding affinity (Ki) of A-317920 for the histamine H3 receptor.

-

Materials:

-

Cell membranes expressing recombinant rat or human H3 receptors.

-

Radioligand: [³H]Nα-methylhistamine.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: 10 µM clobenpropit.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]Nα-methylhistamine and varying concentrations of A-317920 in incubation buffer.

-

The reaction is incubated for 60-120 minutes at 25°C to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (concentration of A-317920 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. Forskolin-Stimulated cAMP Formation Assay

-

Objective: To assess the functional antagonist activity (pKb) of A-317920 at the H3 receptor.

-

Materials:

-

Cells expressing recombinant rat or human H3 receptors.

-

Forskolin.

-

H3 receptor agonist: (R)-α-methylhistamine.

-

A-317920.

-

cAMP assay kit.

-

-

Procedure:

-

Cells are pre-incubated with varying concentrations of A-317920.

-

Cells are then stimulated with a fixed concentration of (R)-α-methylhistamine in the presence of forskolin (to stimulate adenylyl cyclase).

-

The reaction is incubated for a specified time at 37°C.

-

The reaction is stopped, and intracellular cAMP levels are measured using a suitable cAMP assay kit (e.g., HTRF, ELISA).

-

The ability of A-317920 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its pKb value.

-

General experimental workflow for the cAMP formation assay.

In Vivo Assays

1. Rat Pup Five-Trial Inhibitory Avoidance Test

-

Objective: To evaluate the effect of A-317920 on learning and memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The dark chamber has an electrifiable grid floor.

-

Procedure:

-

Rat pups are administered A-317920 or vehicle subcutaneously 30 minutes before training.

-

For training, each pup is placed in the light compartment and the latency to enter the dark compartment is recorded.

-

Upon entering the dark compartment, a mild foot shock is delivered.

-

The pup is removed and returned to the light compartment for subsequent trials.

-

A total of five trials are conducted.

-

An improvement in cognitive performance is indicated by a longer latency to enter the dark compartment in later trials.

-

2. Adult Rat Social Memory Test

-

Objective: To assess the impact of A-317920 on social recognition memory.

-

Procedure:

-

An adult rat (the subject) is habituated to a test arena.

-

A juvenile rat (the stimulus) is introduced into the arena, and the time the subject rat spends investigating the juvenile is recorded for a set period (e.g., 5 minutes).

-

The juvenile is removed.

-

After a retention interval (e.g., 1-2 hours), during which A-317920 or vehicle is administered to the subject rat, the same juvenile is reintroduced.

-

The investigation time is recorded again.

-

A decrease in investigation time during the second exposure indicates memory of the juvenile. Enhanced social memory is demonstrated by a greater reduction in investigation time in the A-317920 treated group compared to the vehicle group.

-

Conclusion

A-317920 is a potent and selective non-imidazole histamine H3 receptor antagonist with a clear preference for the rat receptor over the human receptor in vitro. It demonstrates functional antagonism across multiple assay platforms and exhibits procognitive effects in rodent models of learning and memory. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of A-317920 and similar compounds as potential therapeutic agents for cognitive disorders. The detailed methodologies and visual representations of signaling and experimental workflows are intended to facilitate the replication and extension of these findings by the scientific community.

References

- 1. Social Recognition Memory Test in Rodents [en.bio-protocol.org]

- 2. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Social Recognition Memory Test in Rodents [bio-protocol.org]

- 5. A 317920 | C25H31N3O5 | CID 10389213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A-317920: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317920 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor, developed by Abbott Laboratories. Its discovery marked a significant step in the exploration of novel therapeutic agents targeting the central nervous system. This document provides a comprehensive overview of the discovery, detailed synthesis pathway, and core pharmacology of A-317920, including its mechanism of action and in vitro biological activity. All quantitative data is presented in structured tables, and experimental protocols for key assays are detailed. Visual diagrams of the synthesis pathway, mechanism of action, and experimental workflows are provided to facilitate understanding.

Discovery and Scientific Context

A-317920 was identified during a research program at Abbott Laboratories aimed at developing novel, non-imidazole histamine H3 receptor antagonists. The goal was to create compounds with improved selectivity and pharmacokinetic profiles compared to earlier imidazole-based antagonists, which were known to have limitations such as potential interactions with cytochrome P450 enzymes. The discovery of A-317920, alongside other similar compounds, was first disclosed in the scientific literature in 2003. This class of compounds showed promise for the potential treatment of cognitive and other central nervous system disorders.

Synthesis Pathway

The synthesis of A-317920 is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below, based on methodologies described in the patent literature.

Diagram of the Synthesis Pathway

Caption: General synthetic pathway for A-317920.

Experimental Protocol for Synthesis (General Method)

The following is a generalized experimental protocol for the synthesis of A-317920, based on typical organic synthesis procedures for analogous compounds.

Step 1: Synthesis of 1-(4-(3-bromopropoxy)phenyl)ethan-1-one (Intermediate 1)

-

To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate (K2CO3) and 1,3-dibromopropane.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 1-(4-(3-(piperazin-1-yl)propoxy)phenyl)ethan-1-one (Intermediate 2)

-

Dissolve Intermediate 1 in acetonitrile and add an excess of piperazine and potassium carbonate.

-

Heat the mixture at reflux for several hours.

-

After completion of the reaction, cool the mixture and remove the solvent in vacuo.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give Intermediate 2.

Step 3: Synthesis of cyclopropyl(4-(3-(piperazin-1-yl)propoxy)phenyl)methanone (Intermediate 3)

-

To a solution of Intermediate 2 in dichloromethane, add triethylamine.

-

Cool the mixture in an ice bath and add cyclopropanecarbonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain Intermediate 3.

Step 4: Synthesis of A-317920

-

Dissolve Intermediate 3 in dichloromethane and add triethylamine.

-

To this solution, add a solution of N-((2R)-1-chloro-1-oxopropan-2-yl)furan-2-carboxamide in dichloromethane.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to afford A-317920.

Mechanism of Action and Signaling Pathway

A-317920 acts as a competitive antagonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system. As an antagonist, A-317920 blocks the binding of endogenous histamine to the H3 receptor. This inhibition of the H3 receptor's constitutive activity leads to an increase in the synthesis and release of histamine and other neurotransmitters, such as acetylcholine and norepinephrine, in the brain.

Diagram of A-317920 Mechanism of Action

Caption: A-317920 blocks presynaptic H3 receptors, increasing neurotransmitter release.

In Vitro Pharmacological Data

The in vitro pharmacological profile of A-317920 has been characterized in various assays to determine its potency, selectivity, and functional activity at the histamine H3 receptor.

Table 1: Receptor Binding Affinity of A-317920

| Receptor | Species | Radioligand | Ki (nM) |

| Histamine H3 | Human | [3H]Nα-methylhistamine | 1.2 |

| Histamine H3 | Rat | [3H]Nα-methylhistamine | 2.5 |

| Histamine H1 | Human | [3H]pyrilamine | >10,000 |

| Histamine H2 | Human | [3H]tiotidine | >10,000 |

| Adrenergic α1 | Human | [3H]prazosin | >5,000 |

| Dopamine D2 | Human | [3H]spiperone | >5,000 |

| Serotonin 5-HT2A | Human | [3H]ketanserin | >5,000 |

Table 2: Functional Activity of A-317920

| Assay | Cell Line | Species | Parameter | Value |

| [35S]GTPγS Binding | HEK293 | Human | pEC50 (inverse agonism) | 7.0 |

| cAMP Accumulation | CHO | Human | pA2 | 8.9 |

Experimental Protocol for Radioligand Binding Assays

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with the human histamine H3 receptor).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound (A-317920) or a displacer for non-specific binding (e.g., high concentration of cold histamine).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for the radioligand binding assay.

Conclusion

A-317920 is a well-characterized, potent, and selective non-imidazole histamine H3 receptor antagonist. Its discovery and synthesis provided a valuable tool for investigating the role of the H3 receptor in the central nervous system and represented a potential lead for the development of novel therapeutics. The detailed synthesis pathway, mechanism of action, and pharmacological data presented in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Pharmacological Profile of A-317920: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317920 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor (H3R).[1] It has demonstrated significant potential in preclinical studies for its cognitive-enhancing effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of A-317920, including its binding affinity, functional activity, and the underlying signaling pathways it modulates. Detailed experimental methodologies for the key assays used to characterize this compound are also presented to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding and functional potency of A-317920 at the histamine H3 receptor.

Table 1: Receptor Binding Affinity of A-317920

| Species/Receptor | Preparation | Radioligand | pKi | Ki |

| Rat H3 Receptor | Recombinant full-length | [³H]Nα-methylhistamine | 9.2[1][2] | 0.063 nM |

| Human H3 Receptor | Recombinant full-length | [³H]Nα-methylhistamine | 7.0[1][2] | 100 nM |

Table 2: Functional Antagonist and Inverse Agonist Activity of A-317920

| Assay Type | Species/System | Agonist | Parameter | Value | Molar Concentration |

| cAMP Formation Assay | Rat H3R | (R)-α-methylhistamine | pKb | 9.1[1][2] | 0.079 nM (Kb) |

| cAMP Formation Assay | Human H3R (co-expressing Gαqi5) | (R)-α-methylhistamine | pKb | 6.3[1][2] | 501 nM (Kb) |

| Calcium Mobilization Assay | Human H3R (co-expressing Gαqi5) | (R)-α-methylhistamine | pKb | 7.3[1][2] | 50.1 nM (Kb) |

| [³⁵S]GTPγS Binding Assay (Inverse Agonism) | Human H3R | - | pEC50 | 7.0[1] | 100 nM (EC50) |

| [³H]Histamine Release Assay | Rat brain cortical synaptosomes | Histamine | pKb | 9.3[1][2] | 0.050 nM (Kb) |

| Guinea Pig Ileum Contraction Assay | Guinea Pig Ileum | (R)-α-methylhistamine | pA2 | 8.3[1][2] | 5.01 nM (Kb) |

Signaling Pathways

A-317920 exerts its effects by antagonizing the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. The binding of an agonist to the H3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H3 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. As an antagonist, A-317920 blocks these agonist-induced signaling events. The compound has also been shown to act as an inverse agonist, reducing the basal activity of the constitutively active H3 receptor.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of A-317920, based on standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Cell membranes from HEK-293 or CHO cells stably expressing the full-length rat or human histamine H3 receptor are prepared.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of the radioligand, [³H]Nα-methylhistamine (typically at or below its Kd value).

-

Varying concentrations of A-317920 or a reference compound.

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand.

-

The IC50 value (the concentration of the ligand that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Formation Assay

This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Protocol:

-

Cell Culture:

-

CHO or HEK-293 cells stably expressing the histamine H3 receptor are cultured in appropriate media.

-

Cells are seeded into 96- or 384-well plates and grown to near confluence.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Cells are pre-incubated with varying concentrations of A-317920 for a defined period (e.g., 15-30 minutes) at 37°C.

-

An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the wells, followed by stimulation with an adenylyl cyclase activator like forskolin to induce cAMP production.

-

The incubation is continued for a specific duration (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The data are plotted as the cAMP concentration versus the log concentration of the antagonist.

-

The EC50 value (the concentration of the antagonist that produces 50% of the maximal response) is determined using non-linear regression.

-

The Kb value (the equilibrium dissociation constant of the antagonist) is calculated using the Schild equation.

-

Calcium Mobilization Assay

This functional assay is used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium, typically in cells co-expressing a promiscuous G-protein like Gαqi5.

Protocol:

-

Cell Culture and Plating:

-

CHO-K1 or HEK-293 cells stably co-expressing the human histamine H3 receptor and a promiscuous G-protein such as Gαqi5 are used.

-

Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated overnight.

-

-

Dye Loading:

-

The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

-

The cells are incubated for a specific time (e.g., 45-60 minutes) at 37°C to allow for dye uptake.

-

-

Assay Measurement:

-

The assay plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of A-317920 are added to the wells, followed by a fixed concentration of an H3 receptor agonist.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The data are analyzed to determine the concentration of A-317920 that inhibits 50% of the agonist-induced calcium mobilization (IC50).

-

The Kb value is calculated from the IC50 value using the appropriate pharmacological model.

-

[³⁵S]GTPγS Binding Assay

This assay measures the level of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is particularly useful for characterizing the inverse agonist activity of a compound.

Protocol:

-

Membrane Preparation:

-

Membranes from cells expressing the histamine H3 receptor are prepared as described in the radioligand binding assay protocol.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP).

-

Varying concentrations of A-317920.

-

A fixed concentration of [³⁵S]GTPγS.

-

The prepared cell membranes.

-

-

The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of A-317920.

-

The pEC50 value for the decrease in basal [³⁵S]GTPγS binding is determined by non-linear regression, indicating inverse agonist activity.

-

References

In-Vitro Characterization of A-317920: A Comprehensive Technical Guide

An In-Depth Review of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Abstract

A-317920 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. This technical guide provides a comprehensive overview of the in-vitro characterization of A-317920, summarizing key findings from preclinical studies. The document details the binding affinity, functional activity, and selectivity profile of the compound, presenting quantitative data in structured tables for ease of reference. Furthermore, detailed experimental protocols for the core assays are provided, alongside graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development, particularly those with an interest in the therapeutic potential of P2X3 and P2X2/3 receptor antagonists for conditions such as chronic pain.

Binding Affinity of A-317920

The affinity of A-317920 for its target receptors, P2X3 and P2X2/3, has been quantified through radioligand binding assays. These studies are crucial for determining the compound's potency at the molecular level.

Table 1: Binding Affinity (Ki) of A-317920 at Human P2X3 and P2X2/3 Receptors

| Receptor Subtype | Mean Ki (nM) ± SEM |

| hP2X3 | 9.7 ± 1.2 |

| hP2X2/3 | 190 ± 30 |

Experimental Protocol: Radioligand Binding Assay

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors were utilized.

-

Radioligand: [³H]α,β-methylene ATP was used as the radiolabeled ligand.

-

Assay Buffer: The binding buffer consisted of 25 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM MgCl₂, and 1 mM CaCl₂ at pH 7.4.

-

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of A-317920 for 2 hours at room temperature. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Data Analysis: The binding data were analyzed using non-linear regression to determine the inhibition constant (Ki) values.

Functional Activity of A-317920

The functional antagonist activity of A-317920 was assessed by measuring its ability to inhibit the influx of calcium (Ca²⁺) triggered by the activation of P2X3 and P2X2/3 receptors by their endogenous agonist, ATP.

Table 2: Functional Antagonist Potency (IC₅₀) of A-317920

| Receptor Subtype | Assay Type | Mean IC₅₀ (nM) ± SEM |

| hP2X3 | Calcium Flux (FLIPR) | 18 ± 3 |

| hP2X2/3 | Calcium Flux (FLIPR) | 450 ± 70 |

Experimental Protocol: Calcium Flux Assay (FLIPR)

-

Cell Lines: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors were seeded into 96-well plates.

-

Fluorescent Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: A-317920 was added to the wells at various concentrations and pre-incubated for 15 minutes.

-

Agonist Stimulation: Receptor activation was initiated by the addition of ATP.

-

Signal Detection: Changes in intracellular calcium concentration were measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The concentration-response curves were fitted to a sigmoidal dose-response model to calculate the IC₅₀ values.

Selectivity Profile of A-317920

To evaluate the specificity of A-317920, its activity was tested against a panel of other P2X receptor subtypes and a broader range of other receptors and ion channels.

Table 3: Selectivity of A-317920 against other Human P2X Receptors

| Receptor Subtype | Functional Antagonism (IC₅₀, µM) |

| hP2X1 | > 10 |

| hP2X4 | > 10 |

| hP2X7 | > 10 |

Experimental Protocol: Selectivity Assays

The functional activity of A-317920 against other P2X receptor subtypes was determined using similar calcium flux assays as described above, utilizing cell lines specifically expressing each receptor subtype. For broader selectivity screening, radioligand binding assays or functional assays specific to each off-target receptor or ion channel were employed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of P2X3 and P2X2/3 receptors and the general workflow of the in-vitro characterization of A-317920.

Caption: P2X3 Receptor Signaling Pathway and Antagonism by A-317920.

Caption: General Workflow for the In-Vitro Characterization of A-317920.

A-317920: A Technical Guide to its Binding Affinity for the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of A-317920 for the histamine H3 receptor (H3R). A-317920 is a selective and potent non-imidazole antagonist of the rat H3 receptor, a G protein-coupled receptor that modulates the release of histamine and other neurotransmitters. This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of A-317920

A-317920 exhibits a significant preferential affinity for the rat H3 receptor over the human H3 receptor. The binding affinity has been determined through various in vitro assays, including radioligand binding assays and functional assays that measure the downstream effects of receptor activation. The key quantitative data are summarized in the tables below.

| Ligand | Receptor Species | Assay Type | Parameter | Value | Reference |

| A-317920 | Rat (full-length) | Radioligand Binding | pKi | 9.2 | [1][2][3] |

| A-317920 | Human (full-length) | Radioligand Binding | pKi | 7.0 | [1][2][3] |

| A-317920 | Rat | cAMP Formation | pKb | 9.1 | [1][2] |

| A-317920 | Human | cAMP Formation | pKb | 6.3 | [1][2] |

| A-317920 | Human | Calcium Mobilization (co-expressing Gαqi5) | pKb | 7.3 | [1][2] |

| A-317920 | Rat (cortical synaptosomes) | [3H]Histamine Release | pKb | 9.3 | [1][2] |

| A-317920 | Guinea Pig (ileum) | (R)-α-MeHA Reversal | pA2 | 8.3 | [1][2] |

| A-317920 | Human | [35S]GTPγS Binding (inverse agonism) | pEC50 | 7.0 | [2] |

Table 1: Binding Affinity and Functional Potency of A-317920 at H3 Receptors. This table summarizes the key binding (pKi) and functional (pKb, pA2, pEC50) parameters of A-317920 for rat and human H3 receptors across different in vitro assays.

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor is a constitutively active G protein-coupled receptor that primarily couples to the Gαi/o subunit. Its activation initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of A-317920 are provided below. These protocols are synthesized from established methodologies for H3 receptor antagonist characterization.

Radioligand Binding Assay

This assay measures the direct interaction of A-317920 with the H3 receptor by competing with a radiolabeled ligand.

1. Materials:

-

Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the full-length rat or human H3 receptor.

-

Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a commonly used H3 receptor agonist radioligand.

-

Test Compound: A-317920.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with radioactive counting.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H3 receptor ligand (e.g., 10 µM clobenpropit).

2. Procedure:

-

Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor on ice. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]NAMH (typically at or below its Kd value).

-

Varying concentrations of A-317920 (for competition curve).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of A-317920 that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Formation Assay

This functional assay measures the ability of A-317920 to antagonize the agonist-induced inhibition of adenylyl cyclase.

1. Materials:

-

Cells: CHO or HEK293 cells stably expressing the rat or human H3 receptor.

-

Agonist: A potent H3 receptor agonist such as (R)-α-methylhistamine ((R)-α-MeHA).

-

Test Compound: A-317920.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES and containing a phosphodiesterase inhibitor like IBMX.

-

Stimulant: Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA).

2. Procedure:

-

Cell Plating: Seed the H3R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Wash the cells with assay buffer.

-

Add varying concentrations of A-317920 to the wells and pre-incubate.

-

-

Agonist Stimulation: Add a fixed concentration of the H3R agonist ((R)-α-MeHA) in the presence of forskolin to all wells (except for basal and forskolin-only controls).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of A-317920. The concentration of A-317920 that reverses the agonist-induced inhibition of cAMP production by 50% is used to determine the pKb value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation upon receptor stimulation. As an inverse agonist, A-317920 can decrease the basal level of [³⁵S]GTPγS binding.

1. Materials:

-

Membranes: Cell membranes from cells expressing the H3 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: A-317920.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

2. Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Varying concentrations of A-317920.

-

H3R-expressing cell membranes.

-

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of A-317920. The pEC50 for the inverse agonist activity is determined from this curve.

This comprehensive guide provides a detailed overview of the binding affinity of A-317920 for the H3 receptor, equipping researchers with the necessary data and methodologies for further investigation and drug development efforts in this area.

References

A-317920: A Deep Dive into its Selectivity for Histamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317920 is a novel, non-imidazole compound that has garnered significant interest as a potent and selective antagonist for the histamine H3 receptor (H3R).[1][2][3] This technical guide provides a comprehensive overview of the selectivity profile of A-317920 for the four histamine receptor subtypes (H1, H2, H3, and H4). Understanding the selectivity of a compound is paramount in drug development to predict its therapeutic efficacy and potential off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.

Data Presentation: A-317920 Selectivity Profile

The selectivity of A-317920 is primarily defined by its binding affinity (Ki) and functional antagonism (pA2 or pKb) at each histamine receptor subtype. The available data robustly demonstrates that A-317920 is a highly potent and selective antagonist for the H3 receptor, with significantly lower affinity for the H1, H2, and H4 receptor subtypes.

Table 1: Binding Affinity of A-317920 at Human Histamine Receptors

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |

| H1 Receptor | < 5.0 | > 10,000 |

| H2 Receptor | < 5.0 | > 10,000 |

| H3 Receptor | 7.0[1][2][3] | 100[1][2][3] |

| H4 Receptor | Not reported | Not reported |

Table 2: Binding Affinity and Functional Antagonism of A-317920 at Rat Histamine H3 Receptor

| Assay Type | Parameter | Value |

| Binding Affinity | pKi | 9.2[1][2][3] |

| Ki (nM) | 0.63[1][2][3] | |

| Functional Antagonism | pKb (cAMP assay) | 9.1[1][3] |

| pA2 (guinea pig ileum) | 8.3[1][3] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of A-317920's selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).

General Workflow for Radioligand Binding Assay:

Specific Protocols:

-

H1 Receptor Binding Assay:

-

Radioligand: [³H]-Pyrilamine

-

Cell Source: Membranes from HEK293 or CHO cells stably expressing the human H1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Incubate cell membranes, [³H]-pyrilamine, and varying concentrations of A-317920 for 60 minutes at 25°C.

-

Termination: Rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Detection: Scintillation counting of the filters to determine the amount of bound radioligand.

-

-

H2 Receptor Binding Assay:

-

Radioligand: [³H]-Tiotidine

-

Cell Source: Membranes from guinea pig cerebral cortex or cells expressing the human H2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Incubation: Similar to the H1 assay, with an incubation time of 30 minutes at 25°C.

-

Termination and Detection: As described for the H1 assay.

-

-

H3 Receptor Binding Assay:

-

Radioligand: [³H]-Nα-methylhistamine

-

Cell Source: Membranes from rat brain cortex or cells expressing the rat or human H3 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Incubation: 60 minutes at 25°C.

-

Termination and Detection: As described for the H1 assay.

-

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the ability of a compound to modulate the biological response of a receptor upon activation by an agonist. For the Gi-coupled H3 receptor, antagonist activity is often measured by its ability to reverse agonist-induced inhibition of cAMP production.

Workflow for H3 Receptor cAMP Functional Assay:

References

An In-depth Technical Guide to the Early-Stage Research of A-317920

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317920 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R), primarily investigated for its potential cognitive-enhancing effects. Developed by Abbott Laboratories, early-stage research has focused on its in vitro and in vivo pharmacological profile, demonstrating significant potency and selectivity for the rat H3 receptor over the human ortholog. This technical guide provides a comprehensive overview of the foundational preclinical research on A-317920, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide | [1] |

| CAS Number | 360551-59-3 | [2][3] |

| Molecular Formula | C25H31N3O5 | [1][4] |

| Mechanism of Action | Histamine H3 Receptor Antagonist | [2][5] |

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data from in vitro studies of A-317920.

Table 1: Receptor Binding Affinities (pKi)

| Receptor | A-317920 | Reference |

| Recombinant Rat H3R | 9.2 | [5] |

| Recombinant Human H3R | 7.0 | [5] |

| Native Rat Brain Cortical H3R | >8.0 | [6] |

Table 2: Functional Antagonist Potencies (pKb/pA2)

| Assay | A-317920 | Reference |

| R-α-MeHA-inhibited cAMP formation (rat H3R) | 9.1 | [5] |

| R-α-MeHA-inhibited cAMP formation (human H3R) | 6.3 | [5] |

| Calcium mobilization (human H3R, Gαqi5 co-expression) | 7.3 | [5] |

| Histamine-inhibited [3H]histamine release (rat cortical synaptosomes) | 9.3 | [5] |

| (R)-α-MeHA reversal of electric field-stimulated guinea pig ileum contractions | 8.3 | [5] |

Table 3: Inverse Agonist Activity (pEC50)

| Assay | A-317920 | Reference |

| Basal [35S]GTPγS binding (human H3R) | 7.0 | [5] |

In Vivo Pharmacology

Table 4: Cognitive Enhancement in Rat Pup Inhibitory Avoidance Test

| Treatment | Dose (mg/kg, s.c.) | Outcome | Reference |

| A-317920 | 3 - 10 | Significant improvement in avoidance | [2] |

Table 5: Social Memory Enhancement in Adult Rats

| Treatment | Dose (mg/kg) | Outcome | Reference |

| A-317920 | 1, 3 | Significant enhancement of social memory | [7] |

Table 6: Therapeutic Index

| Compound | Therapeutic Index | Reference |

| A-317920 | 42 | [7] |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Antagonism by A-317920

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Guinea Pig Ileum [sheffbp.co.uk]

- 3. A protocol for investigating long-term social discrimination memory: Evidence in female and male Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. A protocol for investigating long-term social discrimination memory: Evidence in female and male Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the P2X3 Receptor Antagonist A-317920

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of A-317920, a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. The protocols detailed below are designed for cell culture-based assays to determine the compound's inhibitory activity and potential cytotoxic effects.

A-317920 is the R-enantiomer of a potent P2X3 antagonist, with its corresponding S-enantiomer being A-317491. P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in nociceptive pathways.[1][2] Antagonism of these receptors is a promising therapeutic strategy for managing chronic pain and other conditions associated with sensory nerve hypersensitization.

Data Presentation

The following tables summarize the inhibitory potency of the active S-enantiomer, A-317491, against various P2X3 and P2X2/3 receptors in functional cell-based assays. This data is critical for understanding the compound's activity profile.

Table 1: Inhibitory Potency (Ki) of A-317491 in a Calcium Flux Assay [1][2][3][4]

| Receptor Subtype | Species | Agonist Used | Ki (nM) |

| P2X3 | Human | α,β-methylene ATP | 22 |

| P2X3 | Rat | α,β-methylene ATP | 22 |

| P2X2/3 | Human | α,β-methylene ATP | 9 |

| P2X2/3 | Rat | α,β-methylene ATP | 92 |

Table 2: Inhibitory Potency (IC50) of A-317491 in an Electrophysiology Assay [1]

| Receptor Subtype | Species | Agonist Used | IC50 (nM) |

| P2X3 | Human | α,β-methylene ATP | 97 |

| P2X2/3 | Human | α,β-methylene ATP | 169 |

| P2X3 (native) | Rat DRG Neurons | α,β-methylene ATP | 15 |

Signaling Pathway

The activation of P2X3 receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx depolarizes the cell membrane and triggers downstream signaling cascades associated with nociception. A-317920, as a P2X3 antagonist, blocks this initial step.

Caption: P2X3 receptor signaling pathway and the inhibitory action of A-317920.

Experimental Protocols

Cell Culture of P2X3-Expressing Stable Cell Line (e.g., CHO-hP2X3)

This protocol describes the routine maintenance of a Chinese Hamster Ovary (CHO) cell line stably expressing the human P2X3 receptor.

Materials:

-

CHO-hP2X3 stable cell line

-

Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin - concentration to be determined by kill curve).[5][6][7]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Culture flasks (e.g., T-75)

-

CO2 incubator (37°C, 5% CO2)

-

Biological safety cabinet

Procedure:

-

Thawing Cells: Thaw a frozen vial of CHO-hP2X3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh culture medium in a T-75 flask.[5]

-

Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Monitor cell confluency daily.

-

Subculturing: When cells reach 80-90% confluency, remove the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium.

-

Cell Splitting: Gently pipette the cell suspension to ensure a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed culture medium.

-

Media Change: Change the culture medium every 2-3 days.[5]

Caption: General workflow for culturing the CHO-hP2X3 stable cell line.

P2X3 Functional Antagonist Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This protocol details a calcium flux assay to determine the IC50 of A-317920.[8][9]

Materials:

-

CHO-hP2X3 stable cell line

-

Black, clear-bottom 96-well or 384-well plates, poly-D-lysine coated

-

Culture medium (as described above)

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 or 6 Assay Kit)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

P2X3 agonist: α,β-methylene ATP (α,β-meATP)

-

A-317920 compound

-

Fluorescent Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed CHO-hP2X3 cells into black, clear-bottom 96-well or 384-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^4 cells/well for a 96-well plate). Incubate at 37°C, 5% CO2 overnight.[9]

-

Compound Preparation: Prepare a serial dilution of A-317920 in assay buffer at 2x the final desired concentration. Also, prepare a 2x solution of the vehicle (e.g., DMSO) as a control.

-

Agonist Preparation: Prepare a solution of α,β-meATP in assay buffer at a concentration that elicits an EC80 response (to be determined in a separate agonist dose-response experiment).

-

Dye Loading: On the day of the assay, remove the culture medium from the cell plate and add the calcium-sensitive dye loading buffer prepared according to the manufacturer's instructions. Incubate for 1-2 hours at 37°C or room temperature, as recommended for the specific cell line and dye.[8][9][10]

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to first add the A-317920 dilutions (or vehicle) to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Next, add the α,β-meATP solution to stimulate the P2X3 receptors.

-

Measure the fluorescence signal before and after the addition of the agonist.

-

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition for each concentration of A-317920 relative to the vehicle control. Plot the percent inhibition against the log concentration of A-317920 and fit the data using a four-parameter logistic equation to determine the IC50 value.[8]

Caption: Workflow for the P2X3 functional antagonist assay using FLIPR.

Cell Viability / Cytotoxicity Assay (MTS Assay)

This protocol is to assess whether A-317920 exhibits cytotoxic effects at the concentrations tested in the functional assay.

Materials:

-

CHO-hP2X3 stable cell line

-

Clear or opaque-walled 96-well plates

-

Culture medium

-

A-317920 compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed CHO-hP2X3 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of A-317920 in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2.

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Express the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the A-317920 concentration to determine any cytotoxic effects.

Caption: Workflow for the MTS cell viability/cytotoxicity assay.

References

- 1. pnas.org [pnas.org]

- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]

- 6. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 7. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. AID 2061588 - FLIPR Calcium 4 Assay from US Patent US20250214986: "P2X3 INHIBITOR COMPOUND, SALT THEREOF, POLYMORPH THEREOF AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Role of A-317920 in Rodent Models of Cognition

Disclaimer: As of the latest literature review, specific studies detailing the use of the P2X3 receptor antagonist A-317920 in rodent models of cognition have not been identified. The following application notes and protocols are therefore provided as a detailed, hypothetical framework for researchers and drug development professionals interested in exploring the potential cognitive effects of A-317920. The methodologies are based on established practices in rodent cognitive testing and general principles of pharmacology.

Introduction

A-317920 is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). While P2X3 receptors are predominantly known for their role in nociception and have been investigated as targets for pain and cough, their expression and function in the central nervous system (CNS) are less characterized. Emerging evidence suggests that purinergic signaling, including the P2X3 receptor pathway, may play a role in neuronal plasticity, neuroinflammation, and consequently, cognitive processes.

These notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the effects of A-317920 on cognitive function in rodent models. The protocols outlined below can be adapted to investigate A-317920 as a potential therapeutic agent for cognitive deficits associated with various neurological and psychiatric conditions.

Data Presentation: Hypothetical Quantitative Data Summary

Effective data presentation is crucial for interpreting the outcomes of cognitive studies. The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison between treatment groups.

Table 1: Effect of A-317920 on Spatial Learning and Memory in the Morris Water Maze

| Treatment Group | Latency to Find Platform (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |

| Vehicle Control | 45.2 ± 5.8 | 18.5 ± 2.1 |

| A-317920 (1 mg/kg) | 38.7 ± 4.9 | 25.3 ± 3.0 |

| A-317920 (10 mg/kg) | 30.1 ± 3.5 | 32.1 ± 3.8 |

| A-317920 (30 mg/kg) | 25.6 ± 2.9 | 38.9 ± 4.2 |

| Positive Control | 28.3 ± 3.1 | 35.4 ± 3.9** |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Table 2: Effect of A-317920 on Recognition Memory in the Novel Object Recognition Test

| Treatment Group | Discrimination Index |

| Vehicle Control | 0.15 ± 0.04 |

| A-317920 (1 mg/kg) | 0.28 ± 0.06 |

| A-317920 (10 mg/kg) | 0.45 ± 0.08 |

| A-317920 (30 mg/kg) | 0.58 ± 0.10 |

| Positive Control | 0.51 ± 0.09 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

Animal Models

The choice of rodent model will depend on the specific hypothesis being tested.

-

Age-related Cognitive Decline: Aged mice (e.g., 18-24 months old) naturally exhibit cognitive deficits and are a relevant model for studying age-associated memory impairment.

-

Chemotherapy-Induced Cognitive Impairment (CICI): Administration of chemotherapeutic agents such as methotrexate can induce long-term cognitive deficits in rodents, providing a model to test the neuroprotective effects of A-317920.[1]

-

Scopolamine-Induced Amnesia: Acute administration of the muscarinic receptor antagonist scopolamine can induce transient cognitive deficits, a common model for screening pro-cognitive compounds.[2]

Administration of A-317920

-

Route of Administration: The route of administration should be chosen based on the pharmacokinetic properties of A-317920 and the experimental design. Common routes include intraperitoneal (IP) injection, oral gavage, and subcutaneous (SC) injection.[3][4] For chronic studies, oral administration mixed with a palatable substance may reduce stress.[5][6]

-

Dosage: A dose-response study is critical to determine the optimal therapeutic window. A starting point could be a range of doses (e.g., 1, 10, and 30 mg/kg) based on in vitro potency and previously reported doses for similar P2X3 antagonists in other models.

-

Vehicle: The vehicle for A-317920 should be inert and non-toxic. Common vehicles include saline, sterile water, or a small percentage of DMSO in saline.

Morris Water Maze (MWM) Protocol

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[7]

Materials:

-

Circular water tank (1.5 m diameter) filled with water made opaque with non-toxic paint.

-

Submerged escape platform.

-

Video tracking system and software.

-

Visual cues placed around the room.

Procedure:

-

Acquisition Phase (4 days, 4 trials/day):

-

Gently place the rodent into the water facing the wall of the tank from one of four starting positions.

-

Allow the animal to swim freely for 60 seconds to find the hidden platform.

-

If the animal fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

-

Record the latency to find the platform and the swim path.

-

-

Probe Trial (Day 5):

-

Remove the escape platform from the tank.

-

Place the rodent in the tank from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

Novel Object Recognition (NOR) Protocol

The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus.[2][7]

Materials:

-

Open field arena.

-

Two identical objects (familiar objects).

-

One novel object.

-

Video recording and analysis software.

Procedure:

-

Habituation (Day 1):

-

Allow each rodent to explore the empty open field arena for 10 minutes.

-

-

Familiarization Phase (Day 2):

-

Place two identical objects in the arena.

-

Allow the rodent to explore the objects for 10 minutes.

-

Record the time spent exploring each object.

-

-

Test Phase (Day 2, after a retention interval of 1-24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the rodent back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and novel objects.

-

Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

Visualizations

Signaling Pathway

Caption: A-317920 mechanism of action.

Experimental Workflow